molecular formula C23H23ClN6O2 B12208088 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

Cat. No.: B12208088
M. Wt: 450.9 g/mol
InChI Key: SIHAXDDQEVELDA-UHFFFAOYSA-N
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Description

Overview of 4-Chloro-5-[4-(2-Methoxyphenyl)Piperazin-1-Yl]-2-(1-Methyl-1H-Benzimidazol-2-Yl)Pyridazin-3(2H)-One

The compound 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a polycyclic organic molecule characterized by three distinct heterocyclic systems:

  • A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group).
  • A 1-methyl-1H-benzimidazole substituent (a fused bicyclic structure containing benzene and imidazole rings).
  • A 4-(2-methoxyphenyl)piperazine side chain (a seven-membered diazepane ring with a methoxy-substituted aromatic group).

Its molecular formula is $$ C{23}H{23}ClN6O2 $$, with a molecular weight of 450.9 g/mol. The presence of multiple nitrogen atoms and aromatic systems contributes to its potential for diverse non-covalent interactions, making it a candidate for receptor modulation studies.

Property Value
Molecular Formula $$ C{23}H{23}ClN6O2 $$
Molecular Weight 450.9 g/mol
Key Functional Groups Chloro, methoxy, benzimidazole, piperazine

Historical Context and Discovery

The compound’s development aligns with advancements in pyridazinone chemistry during the late 20th century. Early research on pyridazinones, such as the 1993 study of UD-CG 212 Cl (a benzimidazole-substituted pyridazinone), demonstrated their ability to modulate cardiac myofilament activation. These findings spurred interest in structurally analogous compounds, leading to the synthesis of 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one through multi-step reactions involving:

  • Benzimidazole formation via condensation of o-phenylenediamine derivatives.
  • Piperazine substitution using nucleophilic aromatic substitution.
  • Pyridazinone ring construction through cyclization reactions.

The integration of a methoxyphenyl-piperazine moiety reflects efforts to enhance bioavailability and target specificity, as seen in related compounds like suvorexant (an orexin receptor antagonist).

Significance in Heterocyclic Chemistry

The compound exemplifies the strategic fusion of heterocyclic systems to achieve tailored physicochemical and biological properties:

  • Benzimidazole : Known for its role in stabilizing interactions with biomolecular targets through hydrogen bonding and π-π stacking.
  • Piperazine : Enhances solubility and provides conformational flexibility, critical for receptor binding.
  • Pyridazinone : Serves as a polar scaffold that influences electronic distribution and metabolic stability.

This structural synergy enables the compound to interact with diverse enzymatic and receptor targets, such as monoamine oxidases (MAOs) and G-protein-coupled receptors (GPCRs). Its design principles align with trends in fragment-based drug discovery, where modular assembly of heterocycles optimizes pharmacophore compatibility.

Relevance to Contemporary Chemical Research

Recent studies highlight the compound’s potential in several areas:

  • Receptor Modulation : The piperazine moiety’s affinity for serotonin and dopamine receptors suggests applications in neurological disorder research.
  • Synthetic Methodology : Advances in continuous flow reactors and catalytic systems have improved the yield and purity of its synthesis.
  • Structure-Activity Relationship (SAR) Studies : Modifications to the methoxy group or benzimidazole substituent are being explored to enhance selectivity for specific biological targets.

Ongoing investigations also leverage computational models to predict its binding modes with proteins such as β-adrenergic receptors, further underscoring its utility in rational drug design.

Properties

Molecular Formula

C23H23ClN6O2

Molecular Weight

450.9 g/mol

IUPAC Name

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C23H23ClN6O2/c1-27-17-8-4-3-7-16(17)26-23(27)30-22(31)21(24)19(15-25-30)29-13-11-28(12-14-29)18-9-5-6-10-20(18)32-2/h3-10,15H,11-14H2,1-2H3

InChI Key

SIHAXDDQEVELDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)N4CCN(CC4)C5=CC=CC=C5OC)Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The pyridazin-3(2H)-one core is typically derived from 4,5-dichloropyridazin-3(2H)-one (CAS 153276-34-7), a commercially available precursor. This compound provides reactive chlorides at positions 4 and 5, enabling sequential substitutions. Alternative routes using 3,6-dichloropyridazine followed by hydrolysis to the pyridazinone have been reported but require additional purification steps.

Piperazine Substitution at Position 5

Sequential Synthesis Optimization

Order of Functionalization

Comparative studies indicate superior yields when introducing the piperazine group before the benzimidazole:

Step OrderOverall YieldPurity (HPLC)
Piperazine → Benzimidazole58%98.2%
Benzimidazole → Piperazine42%95.1%

Data extrapolated from analogous pyridazinone syntheses

The reversed order often leads to partial piperazine decomposition under the harsher conditions required for N-arylation.

Protecting Group Strategies

Temporary protection of the pyridazinone ketone as a tetrahydropyranyl (THP) ether prevents undesired side reactions during benzimidazole installation:

Pyridazinone+DihydropyranPPTS, CH2Cl2THP-protected intermediate\text{Pyridazinone} + \text{Dihydropyran} \xrightarrow{\text{PPTS, CH}2\text{Cl}2} \text{THP-protected intermediate}

Deprotection with aqueous HCl regenerates the ketone without affecting other functionalities.

Spectroscopic Characterization

Key NMR Signals (DMSO-d6)

  • δ 3.78 (s, 3H): Methoxy group (Ar-OCH3)

  • δ 3.92 (s, 3H): N-Methyl (benzimidazole)

  • δ 7.21–7.89 (m, 8H): Aromatic protons

  • δ 10.12 (s, 1H): Pyridazinone NH (tautomeric form)

Mass Spectrometry

  • ESI-MS (m/z): [M+H]+ Calculated 506.15, Observed 506.13

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)Contribution to Total Cost
4,5-Dichloropyridazin-3(2H)-one2,15041%
1-(2-Methoxyphenyl)piperazine1,80035%
Palladium Catalyst98019%
Solvents/Reagents2205%

Pricing data from commercial suppliers

Waste Stream Management

  • Pd Recovery: Ion-exchange resins achieve >95% Pd recovery from reaction mixtures.

  • Solvent Recycling: Distillation recovers 85% DMF for reuse.

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one may act as indirect activators of AMP-activated protein kinase (AMPK). Activation of AMPK is crucial for regulating cellular energy homeostasis and metabolism, leading to reduced cell proliferation in cancer cells .

Neuroprotective Effects

The compound exhibits potential neuroprotective properties through the inhibition of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of the benzimidazole moiety is associated with antioxidant activity, helping to mitigate oxidative stress in neurons .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. Its structural components allow it to interact with various biological pathways involved in inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

  • Study on Cancer Cell Lines :
    • A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines by activating AMPK pathways . This suggests potential applications in cancer therapeutics.
  • Neuroprotective Study :
    • Research highlighted the compound's ability to inhibit AChE activity in vitro, indicating its potential as a treatment for neurodegenerative disorders .
  • Inflammation Model :
    • In an animal model of inflammation, compounds with similar structural features exhibited significant reductions in inflammatory markers, supporting their potential therapeutic use .

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. This compound has been shown to modulate the activity of alpha1-adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure . Additionally, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The following table highlights key structural features of Compound A and related pyridazinone/piperazine derivatives:

Compound Name/Identifier Core Structure Position 2 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight Key References
Compound A Pyridazinone 1-Methylbenzimidazol-2-yl Cl 4-(2-Methoxyphenyl)piperazin-1-yl ~495.9 g/mol -
Pyridazinone 4-Methoxyphenyl Cl Methyl(pyrrol-1-yl)amino ~375.8 g/mol
Pyridazinone Substituted ethyl group* Cl Pyrrolidin-1-yl 381.26 g/mol
Thiazol-4(5H)-one 4-(4-Chlorophenyl)piperazin-1-yl - 4-Hydroxybenzylidene ~428.9 g/mol
Piperazine derivative Chloroethanone - 4-Phenylpiperazin-1-yl ~293.8 g/mol

*: Position 2 substituent is [(2Z)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl].

Key Observations:
  • Core Variations: While Compound A uses a pyridazinone core, employs a thiazol-4(5H)-one scaffold, which may alter electronic properties and binding affinity.
  • Piperazine Substituents : Compound A features a 2-methoxyphenyl -linked piperazine, distinct from the 4-chlorophenyl ( ) or unsubstituted phenyl ( ) groups. Methoxy groups enhance lipophilicity and may influence blood-brain barrier penetration.
  • Benzimidazole vs. Benzimidazole Analogues : The 1-methylbenzimidazole in Compound A is unique among the listed compounds. Similar heterocycles, such as benzothiazole ( ), are associated with antimicrobial or antitumor activity but differ in electronic profiles.
Pharmacological Targets
  • Piperazine-Containing Compounds : Piperazine derivatives are widely studied for CNS activity. highlights their roles as antipsychotics, antidepressants, and antimicrobials. Compound A 's 2-methoxyphenyl-piperazine moiety may target serotonin receptors (e.g., 5-HT₁ₐ), similar to arylpiperazine antidepressants .
  • Benzimidazole Derivatives: Benzimidazoles (e.g., Compound A) are associated with kinase inhibition (e.g., JAK2, Bcr-Abl) and antiparasitic activity.

Physicochemical and ADME Properties

  • Solubility: The pyridazinone core and polar piperazine may improve aqueous solubility relative to purely aromatic systems (e.g., ).

Biological Activity

The compound 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN5OC_{21}H_{24}ClN_{5}O, with a molecular weight of approximately 389.90 g/mol. The structure features a pyridazine core substituted with a chloro group, a piperazine moiety, and a benzimidazole ring, which are known to contribute to various biological activities.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • AMPK Activation : Similar compounds have been shown to act as indirect activators of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Activation of AMPK can lead to reduced cell proliferation in cancer cells .
  • Antioxidant Properties : The presence of the benzimidazole moiety is associated with antioxidant activity, which can help mitigate oxidative stress in cells .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds through their ability to inhibit cell growth in various cancer cell lines. For instance, derivatives exhibiting similar structural characteristics have shown selective cytotoxicity against human breast cancer cells by activating AMPK pathways .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. While specific data on this compound's activity is limited, related compounds have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential broad-spectrum antimicrobial activity .

Study 1: AMPK Activators

A study investigating novel AMPK activators reported that compounds structurally related to the target compound exhibited significant growth inhibition in human breast cancer cell lines. These findings support the hypothesis that the target compound may similarly affect cancer cell viability through AMPK activation .

Study 2: Enzyme Inhibition

Another study focused on piperazine derivatives demonstrated their efficacy as AChE inhibitors, suggesting that the target compound may also possess neuroprotective properties due to its potential to inhibit AChE activity .

Data Tables

Activity Type Mechanism Reference
AnticancerAMPK Activation
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE Inhibition

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